
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinazoline and 2,6-dichloro-3,5-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as caesium carbonate, in a solvent like N,N-dimethylacetamide. The reaction mixture is heated to 110°C under an inert atmosphere for several hours.
Purification: After the reaction is complete, the mixture is cooled, diluted with dichloromethane, and washed with hydrochloric acid and brine. The organic layer is dried over sodium sulfate and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides.
科学的研究の応用
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Lacks the methoxy group at the 7-position.
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline: Lacks the dichloro groups at the 2,6-positions.
2-Chloro-6-(2,6-dichlorophenyl)quinazoline: Lacks the methoxy groups at the 3,5-positions.
Uniqueness
The presence of both dichloro and methoxy groups in 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities.
特性
分子式 |
C17H13Cl3N2O3 |
|---|---|
分子量 |
399.7 g/mol |
IUPAC名 |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline |
InChI |
InChI=1S/C17H13Cl3N2O3/c1-23-11-5-10-8(7-21-17(20)22-10)4-9(11)14-15(18)12(24-2)6-13(25-3)16(14)19/h4-7H,1-3H3 |
InChIキー |
IJKLTBXKOXBRFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Cl)C2=C(C=C3C(=C2)C=NC(=N3)Cl)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
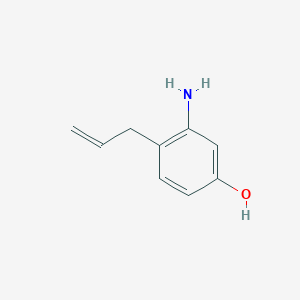
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
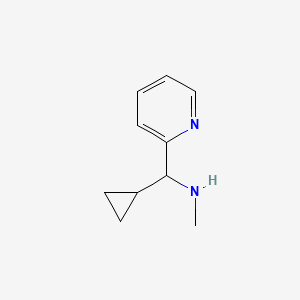


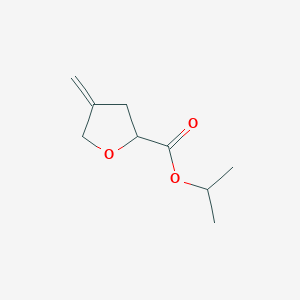
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)

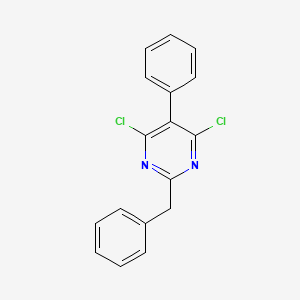
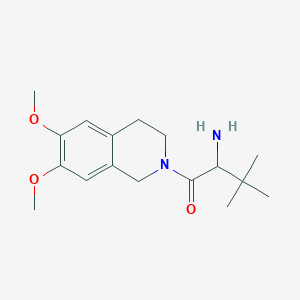
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
